molecular formula C11H10BrN3 B13936508 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine CAS No. 823796-09-4

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine

Cat. No.: B13936508
CAS No.: 823796-09-4
M. Wt: 264.12 g/mol
InChI Key: XZYJFFVZXFKIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine: is a chemical compound with the molecular formula C11H10BrN3 . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the N-position, and a phenyl group at the 2nd position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in the presence of a base (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, Na2CO3).

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine is unique due to the presence of both a bromine atom and a phenyl group on the pyrimidine ring, along with an N-methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

823796-09-4

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

5-bromo-N-methyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H10BrN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

XZYJFFVZXFKIPE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Br)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.